2-[(2R,3S,6R)-6-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]-3-[(2-amino-3-hydroxypropanoyl)amino]-3,6-dihydro-2H-pyran-2-yl]-5-(diaminomethylideneamino)-2,4-dihydroxypentanoic acid
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Overview
Description
2-[(2R,3S,6R)-6-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]-3-[(2-amino-3-hydroxypropanoyl)amino]-3,6-dihydro-2H-pyran-2-yl]-5-(diaminomethylideneamino)-2,4-dihydroxypentanoic acid is a nucleoside antibiotic produced by the bacterium Streptoverticillium rimofaciens. It is known for its strong antifungal properties, particularly against powdery mildew, a common plant disease. This compound has low toxicity to mammals and fishes, making it a promising candidate for agricultural applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-[(2R,3S,6R)-6-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]-3-[(2-amino-3-hydroxypropanoyl)amino]-3,6-dihydro-2H-pyran-2-yl]-5-(diaminomethylideneamino)-2,4-dihydroxypentanoic acid is primarily produced through fermentation processes involving Streptoverticillium rimofaciens. The production can be enhanced by optimizing the fermentation medium and conditions. For instance, supplementing the medium with cytosine has been shown to increase the yield of a cytosine-substituted analogue of mildiomycin .
Industrial Production Methods: Industrial production of mildiomycin involves large-scale fermentation processes. High-yielding mutants of Streptoverticillium rimofaciens can be screened using cost-effective methods such as the agar plug method . This method allows for rapid and efficient identification of strains with enhanced productivity.
Chemical Reactions Analysis
Types of Reactions: 2-[(2R,3S,6R)-6-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]-3-[(2-amino-3-hydroxypropanoyl)amino]-3,6-dihydro-2H-pyran-2-yl]-5-(diaminomethylideneamino)-2,4-dihydroxypentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its bioactivity and stability.
Common Reagents and Conditions: Common reagents used in the chemical reactions of mildiomycin include cytosine for substitution reactions and various oxidizing and reducing agents for structural modifications .
Major Products: The major products formed from these reactions include cytosine-substituted analogues of mildiomycin, which have shown improved bioactivity against powdery mildew .
Scientific Research Applications
2-[(2R,3S,6R)-6-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]-3-[(2-amino-3-hydroxypropanoyl)amino]-3,6-dihydro-2H-pyran-2-yl]-5-(diaminomethylideneamino)-2,4-dihydroxypentanoic acid has a wide range of scientific research applications:
Mechanism of Action
2-[(2R,3S,6R)-6-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]-3-[(2-amino-3-hydroxypropanoyl)amino]-3,6-dihydro-2H-pyran-2-yl]-5-(diaminomethylideneamino)-2,4-dihydroxypentanoic acid exerts its effects by selectively inhibiting protein synthesis. It blocks the peptidyl-transferase center on the larger ribosomal subunit, preventing the formation of peptide bonds during translation. This inhibition is observed in both intact cells and cell-free systems . This compound is less active in inhibiting RNA or DNA synthesis, making it a specific inhibitor of protein synthesis .
Comparison with Similar Compounds
- Blasticidin S
- Gougerotin
- Anthelmycin
2-[(2R,3S,6R)-6-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]-3-[(2-amino-3-hydroxypropanoyl)amino]-3,6-dihydro-2H-pyran-2-yl]-5-(diaminomethylideneamino)-2,4-dihydroxypentanoic acid’s unique structural features and low toxicity make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C19H30N8O9 |
---|---|
Molecular Weight |
514.5 g/mol |
IUPAC Name |
2-[(2R,3S,6R)-6-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]-3-[(2-amino-3-hydroxypropanoyl)amino]-3,6-dihydro-2H-pyran-2-yl]-5-(diaminomethylideneamino)-2,4-dihydroxypentanoic acid |
InChI |
InChI=1S/C19H30N8O9/c20-10(7-29)15(31)25-11-1-2-12(27-5-8(6-28)14(21)26-18(27)34)36-13(11)19(35,16(32)33)3-9(30)4-24-17(22)23/h1-2,5,9-13,28-30,35H,3-4,6-7,20H2,(H,25,31)(H,32,33)(H2,21,26,34)(H4,22,23,24)/t9?,10?,11-,12+,13+,19?/m0/s1 |
InChI Key |
QKJJCZYFXJCKRX-QZVUKKBVSA-N |
Isomeric SMILES |
C1=C[C@@H](O[C@H]([C@H]1NC(=O)C(CO)N)C(CC(CN=C(N)N)O)(C(=O)O)O)N2C=C(C(=NC2=O)N)CO |
Canonical SMILES |
C1=CC(OC(C1NC(=O)C(CO)N)C(CC(CN=C(N)N)O)(C(=O)O)O)N2C=C(C(=NC2=O)N)CO |
Synonyms |
mildiomycin |
Origin of Product |
United States |
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